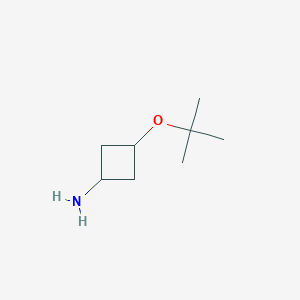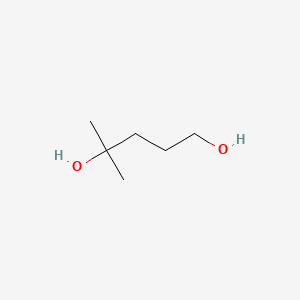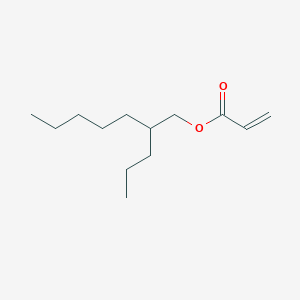
2-Propenoic acid, 2-propylheptyl ester
Overview
Description
“2-Propenoic acid, 2-propylheptyl ester” is a chemical compound that is used as a monomer . It is an isomer blend based on acrylic ester .
Molecular Structure Analysis
The molecular formula of “2-Propenoic acid, 2-propylheptyl ester” is C13H24O2 . Unfortunately, specific details about its molecular structure are not provided in the sources retrieved.Scientific Research Applications
UV Protection and Contact Allergy
2-Propenoic acid, 2-cyano-3,3-diphenyl-, 2-ethylhexyl ester (Octocrylene) is widely used as an ultraviolet (UV) filter. It has been examined for its potential in causing contact allergy, as well as photocontact allergy. Studies have shown that while octocrylene can cause contact allergy, it occurs in fewer patients compared to its photocontact allergy potential (Uter, Lessmann & Geier, 2017). Another study focusing on the trend of photo-contact allergy to octocrylene revealed its sensitizing potential, which has been extensively reviewed (Romita, Foti, Hansel & Stingeni, 2018).
Cancer Chemoprevention
A specific derivative, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, shows promising properties in cancer chemoprevention. This compound, extracted from Acronychia baueri Schott, has been identified to have chemopreventive effects against colon and tongue cancers in dietary feeding studies in rats (Curini, Epifano, Genovese, Marcotullio & Menghini, 2006).
Industrial Applications
Acrylic acid and its esters, including 2-propenoic acid derivatives, are key materials in the manufacture of superabsorbent polymers, detergents, water treatments, dispersants, and industrial coatings. Their polymers exhibit high resistance to chemical and environmental attacks and possess strong strength properties. This wide range of applications demonstrates the versatility of 2-propenoic acid derivatives in various industries (Bauer, 2003).
Analytical and Safety Studies
Studies also include the development of analytical methods for determining hazardous substances, including 2-Propenoic acid esters, in workplace air, highlighting the importance of safety and health standards (Qianqun, 2006). Furthermore, safety by design studies using mass spectrometry techniques have been conducted to identify non-intentionally added substances (NIAS) in UV varnishes applied on food contact materials, which may include 2-propenoic acid derivatives (Canellas, Vera & Nerín, 2019).
Conformations and Synthesis Studies
Research includes investigating the conformations of 2-propenoic acid derivatives and their esters, using techniques like NMR spectroscopy and computational methods, contributing to the understanding of their chemical properties and potential applications (Forgó, Felfoeldi & Pálinkó, 2005), (Pálinkó, 2005).
Antimicrobial Activity
Additionally, derivatives of 3-(furan-2-yl)propenoic acids have been studied for their antimicrobial activity against yeast-like fungi Candida albicans, as well as bacteria such as Escherichia coli and Staphylococcus aureus, indicating their potential in medical applications (Kalyaev et al., 2022).
Safety and Hazards
“2-Propenoic acid, 2-propylheptyl ester” poses several safety hazards. If inhaled, it is advised to keep the patient calm, remove them to fresh air, and seek medical attention. On skin contact, it should be washed thoroughly with soap and water. On contact with eyes, the affected eyes should be washed for at least 15 minutes under running water with eyelids held open, and an eye specialist should be consulted. On ingestion, the mouth should be immediately rinsed and then drink 200-300 ml of water, and medical attention should be sought .
properties
IUPAC Name |
2-propylheptyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-4-7-8-10-12(9-5-2)11-15-13(14)6-3/h6,12H,3-5,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBOCDZLKBPILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)COC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019287 | |
| Record name | 2‐propylheptyl prop‐2‐enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-propylheptyl ester | |
CAS RN |
149021-58-9 | |
| Record name | 2-Propylheptyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149021-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-propylheptyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149021589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2‐propylheptyl prop‐2‐enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylheptyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-](/img/structure/B3047839.png)
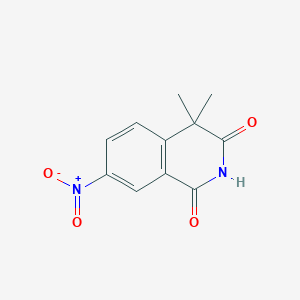
![4-[trans-4-(trans-4-Propylcyclohexyl)cyclohexyl]-2,6-difluorophenol](/img/structure/B3047843.png)
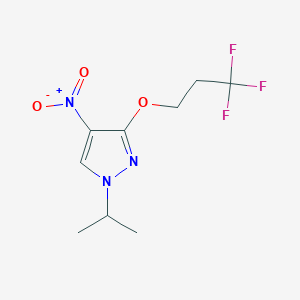
![Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3047845.png)
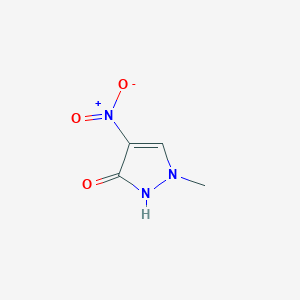
![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047847.png)


![3-Methyl-pyrido[3,4-e][1,2,4]triazine](/img/structure/B3047853.png)

